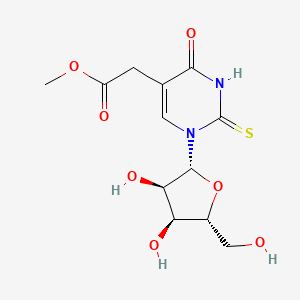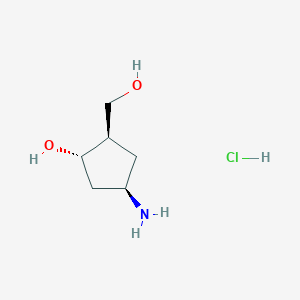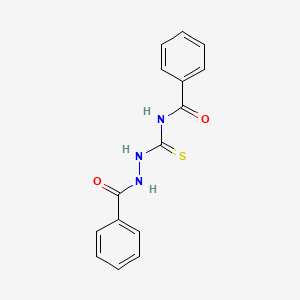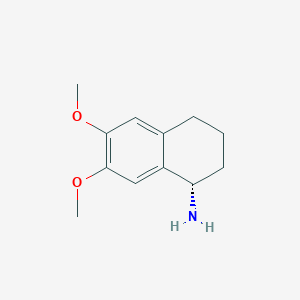
Indole-4,5,6,7-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indole derivatives, including Indole-4,5,6,7-d4, involves innovative approaches to form the indole core and introduce substituents at specific positions. Techniques such as palladium-catalyzed reactions have gained prominence due to their efficiency and the ability to introduce various functional groups (Cacchi & Fabrizi, 2005). Additionally, strategies for the functionalization of indoles at less reactive positions, like C4, C5, C6, and C7, have been developed, utilizing both traditional and modern synthetic methodologies (Dai, Sun, & Guo, 2002).
Molecular Structure Analysis
The molecular structure of Indole-4,5,6,7-d4 and its derivatives has been extensively studied through experimental and computational methods. Techniques such as single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) provide insights into the geometrical configuration, bond lengths, angles, and electronic properties of these molecules (Tariq et al., 2020).
Chemical Reactions and Properties
Indole and its deuterated variants engage in a variety of chemical reactions, demonstrating both nucleophilic and electrophilic reactivity. The presence of deuterium atoms can influence the reaction pathways and kinetics, making Indole-4,5,6,7-d4 a valuable tool in mechanistic studies. The electrophilic substitution reactions of indole, including its deuterated forms, offer pathways to diversely substituted indoles, crucial for further chemical transformations and biological studies (Bandini, 2013).
Physical Properties Analysis
The physical properties of Indole-4,5,6,7-d4, such as melting points, boiling points, and solubilities, are essential for its handling and application in various research contexts. The deuterium labeling may slightly alter these properties compared to the non-labeled indole, affecting its behavior in physical and chemical processes.
Chemical Properties Analysis
The chemical properties of Indole-4,5,6,7-d4, including acidity, basicity, and reactivity towards various reagents, are influenced by the indole core structure and the presence of deuterium atoms. These properties are crucial for understanding the reactivity patterns of indole derivatives in synthetic and biological systems.
References (Sources)
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews.
- Dai, W., Sun, L., & Guo, D. (2002). Chemistry of aminophenols. Tetrahedron Letters.
- Tariq, S., et al. (2020). Experimental and computational investigations of new indole derivatives. Journal of Molecular Structure.
- Bandini, M. (2013). Electrophilicity: the "dark-side" of indole chemistry. Organic & biomolecular chemistry.
科学的研究の応用
Synthesis and Functionalization
The indole nucleus is a key structural component in many biologically active compounds, both natural and synthetic. Significant research has been conducted over the past century on the synthesis and functionalization of indoles. Classical methods such as the Fisher indole synthesis and the Gassman synthesis, as well as more recent palladium-catalyzed reactions, have been instrumental in the production of fine chemicals, agrochemical, and pharmaceutical intermediates, emphasizing the versatile nature of the indole structure in organic chemistry (Cacchi & Fabrizi, 2005).
Indole Synthesis Classification
The development of new methods for indole synthesis has burgeoned recently, with various strategies fragmented across organic chemistry literature. A framework for the classification of all indole syntheses has been proposed, offering a universal understanding and helping chemists to identify the history and current state of the art in indole construction. This classification aids in avoiding duplication and directs efforts towards significant challenges in indole synthesis (Taber & Tirunahari, 2011).
Biomedical Importance
Indoles are critical in numerous natural and synthetic molecules with significant biological activity. Research covers the biological, chemical, and pharmacological activities of important indole derivatives, highlighting their role in drug discovery and analysis (Kaushik et al., 2013).
Advanced Synthesis Techniques
Advanced techniques in the synthesis of indoles, including microwave-assisted synthesis and umpolung (polarity inversion), have been developed. These approaches have broadened the scope of indole synthesis, allowing for the creation of complex indole derivatives that are challenging to synthesize through conventional methods (Patil et al., 2011); (Deka et al., 2020).
Environmental and Biological Implications
Research has also explored the environmental and biological implications of indoles, such as their role as signaling molecules in bacterial physiology, pathogenesis, animal behavior, and human diseases. The metabolism and fates of indole in environmental treatment and biological functions are significant areas of investigation (Ma et al., 2018).
Safety And Hazards
将来の方向性
Indole and its derivatives continue to attract attention due to their wide-ranging biological activity and their presence in both natural products and biological systems . Future research may focus on the synthesis of biologically active indole-based hybrids to improve activity, selectivity, and mitigate side effects . Additionally, biotechnological production of indole for industrial applications is a promising area of research .
特性
CAS番号 |
73509-22-5 |
|---|---|
製品名 |
Indole-4,5,6,7-d4 |
分子式 |
C₈H₃D₄N |
分子量 |
121.17 |
同義語 |
1H-Indole-d4, 1-Azaindene-d4; 1-Benzazole-d4; 2,3-Benzopyrrole-d4; Benzo[b]pyrrole-d4; Ketole-d4; NSC 1964-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






